molecular formula C13H14F6O B13698173 2-(4-Tert-butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol CAS No. 22796-15-2

2-(4-Tert-butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No.: B13698173
CAS No.: 22796-15-2
M. Wt: 300.24 g/mol
InChI Key: SFLJPJLXJXMIOY-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is an organic compound characterized by the presence of a tert-butylphenyl group and a hexafluoropropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the reaction of 4-tert-butylphenol with hexafluoroacetone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Tert-butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Tert-butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is unique due to the presence of the hexafluoropropanol moiety, which imparts distinct chemical properties such as increased stability and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Biological Activity

2-(4-Tert-butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, commonly referred to as hexafluoroisopropanol (HFIP), is a fluorinated alcohol with significant interest in various fields due to its unique chemical properties. This compound has been studied for its biological activity, particularly in relation to its potential therapeutic applications and its effects on biological systems.

  • Molecular Formula : C₁₄H₁₈F₆O
  • Molar Mass : 368.28 g/mol
  • Physical State : Liquid at room temperature
  • Solubility : Highly soluble in water and organic solvents

HFIP exhibits strong protein-denaturing activity, which is attributed to its ability to disrupt secondary structures in proteins. This characteristic makes it a valuable solvent for dissolving peptide aggregates, such as amyloid beta (Aβ) peptides, which are associated with neurodegenerative diseases like Alzheimer's disease . The compound's ability to induce structural changes in proteins can influence various cellular processes.

Therapeutic Applications

  • Prion Diseases : HFIP has been investigated for its potential use in treating prion diseases. Research indicates that it can suppress the conversion of normal prion protein (PrP^C) into the pathogenic form (PrP^Sc) in neuroblastoma cells . While HFIP shows promise as a therapeutic agent due to its ability to cross the blood-brain barrier, concerns about cytotoxicity at higher concentrations limit its clinical application.
  • Anti-inflammatory Effects : Studies have shown that HFIP can reduce the secretion of inflammatory mediators in endotoxin-stimulated models. This suggests potential applications in managing inflammatory conditions .
  • Neurodegenerative Diseases : The compound's ability to dissolve peptide aggregates positions it as a candidate for research into treatments for conditions like Alzheimer's disease. Its non-specific α-helix-inducing activity may also have implications for protein misfolding disorders .

Cytotoxicity and Safety Profile

While HFIP is generally considered non-toxic at clinically relevant concentrations, cytotoxicity increases significantly at concentrations above 20 mM. This necessitates careful dosage considerations when exploring its therapeutic potential .

Study 1: Prion Disease Treatment

A study explored HFIP's effects on recombinant PrP and scrapie-infected neuroblastoma cells. Results indicated a decrease in the PK resistance of PrP^Sc upon treatment with HFIP, suggesting altered structural properties that could influence disease progression .

Study 2: Inflammatory Response Modulation

In another investigation, HFIP was shown to improve survival rates in septic peritonitis models by modulating inflammatory responses. This highlights its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Biological ActivityEffect/OutcomeReference
Prion Disease TreatmentSuppresses conversion of PrP^C to PrP^Sc
Anti-inflammatory EffectsReduces inflammatory mediator secretion
Neurodegenerative DiseasesDissolves peptide aggregates; potential therapeutic use
CytotoxicityIncreased at concentrations >20 mM

Properties

CAS No.

22796-15-2

Molecular Formula

C13H14F6O

Molecular Weight

300.24 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C13H14F6O/c1-10(2,3)8-4-6-9(7-5-8)11(20,12(14,15)16)13(17,18)19/h4-7,20H,1-3H3

InChI Key

SFLJPJLXJXMIOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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